molecular formula C12H11NO2 B12114221 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione

3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B12114221
M. Wt: 201.22 g/mol
InChI Key: MYWBMCOSMTVMHL-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a unique structural motif that includes a nitrogen atom within a bicyclo[3.1.0]hexane framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione can be achieved through various methods. One common approach involves the annulation of cyclopropenes with aminocyclopropanes. This method employs an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, compounds containing this structural motif have been shown to inhibit glycine transporter-1 (GlyT1), which is involved in the regulation of neurotransmitter levels in the brain . This inhibition can modulate synaptic transmission and has potential therapeutic effects for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenyl-3-aza-bicyclo[3.1.0]hexane-2,4-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-methyl-1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C12H11NO2/c1-13-10(14)9-7-12(9,11(13)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

MYWBMCOSMTVMHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CC2(C1=O)C3=CC=CC=C3

Origin of Product

United States

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